Sphinganine-1-phosphocholine
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Overview
Description
Sphinganine-1-phosphocholine is a phosphosphingolipid consisting of sphinganine with a phosphocholine group attached to its primary hydroxyl group . This compound is a significant member of the sphingolipid family, which plays crucial roles in cellular functions and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sphinganine-1-phosphocholine can be synthesized through the phosphorylation of sphinganine. This process involves the use of sphingosine kinases, which catalyze the transfer of a phosphate group to sphinganine, forming sphinganine-1-phosphate. Subsequently, the phosphocholine group is attached to the sphinganine-1-phosphate to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using sphingosine kinases. These reactions are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Sphinganine-1-phosphocholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce this compound oxide, while reduction can yield this compound alcohol .
Scientific Research Applications
Sphinganine-1-phosphocholine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phosphosphingolipids in various chemical reactions.
Biology: It plays a crucial role in cell signaling and membrane structure, making it a valuable tool for studying cellular processes.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialized lipids and as an additive in cosmetic and pharmaceutical products
Mechanism of Action
Sphinganine-1-phosphocholine exerts its effects through several molecular targets and pathways. It acts as a signaling molecule, regulating cell survival, differentiation, and migration. The compound interacts with specific receptors on the cell surface, triggering intracellular signaling cascades that influence various cellular functions. These pathways include the activation of protein kinases and the modulation of gene expression .
Comparison with Similar Compounds
Sphinganine-1-phosphocholine is unique among sphingolipids due to its specific structure and functional properties. Similar compounds include:
Sphinganine-1-phosphate: This compound is a precursor in the synthesis of this compound and shares similar signaling functions.
Phytosphingosine: This compound has an additional hydroxyl group and is involved in skin barrier function and antimicrobial activity.
Ceramide: This compound is a central molecule in sphingolipid metabolism and plays a key role in cell apoptosis and stress responses
Properties
Molecular Formula |
C23H51N2O5P |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(2S,3R)-2-amino-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H51N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h22-23,26H,5-21,24H2,1-4H3/t22-,23+/m0/s1 |
InChI Key |
GSEOJHIBPQRSNH-XZOQPEGZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |
physical_description |
Solid |
Origin of Product |
United States |
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